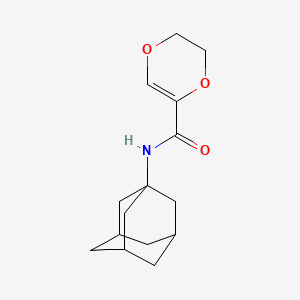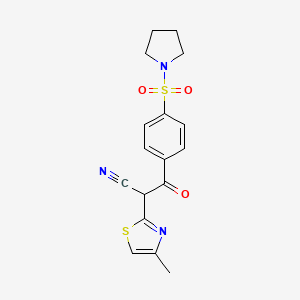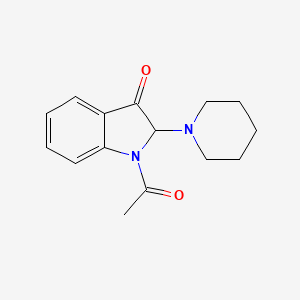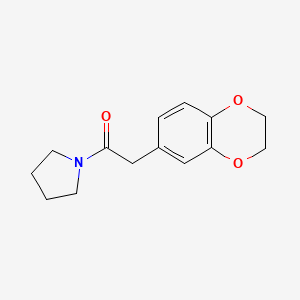
(2R)-3-methyl-2-(3,3,3-trifluoropropanoylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-methyl-2-(3,3,3-trifluoropropanoylamino)butanoic acid, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It is a chemical compound that has been widely used in scientific research to understand the role of glutamate transporters in the nervous system.
Wirkmechanismus
(2R)-3-methyl-2-(3,3,3-trifluoropropanoylamino)butanoic acid inhibits the activity of glutamate transporters by binding to the substrate binding site of the transporter. This prevents the transporter from binding to glutamate and removing it from the synaptic cleft. As a result, glutamate accumulates in the synaptic cleft, leading to an increase in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
(2R)-3-methyl-2-(3,3,3-trifluoropropanoylamino)butanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the amplitude and duration of excitatory postsynaptic currents (EPSCs) in hippocampal neurons. It has also been shown to increase the frequency of miniature EPSCs, which are small synaptic events that occur spontaneously in the absence of presynaptic activity. (2R)-3-methyl-2-(3,3,3-trifluoropropanoylamino)butanoic acid has also been shown to enhance long-term potentiation (LTP), which is a form of synaptic plasticity that is important for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-3-methyl-2-(3,3,3-trifluoropropanoylamino)butanoic acid in lab experiments is that it is a potent and selective inhibitor of glutamate transporters. This allows researchers to study the effects of glutamate on synaptic transmission and plasticity in a controlled manner. However, one limitation of using (2R)-3-methyl-2-(3,3,3-trifluoropropanoylamino)butanoic acid is that it can have off-target effects on other proteins and receptors in the nervous system. This can make it difficult to interpret the results of experiments using (2R)-3-methyl-2-(3,3,3-trifluoropropanoylamino)butanoic acid.
Zukünftige Richtungen
There are several future directions for research on (2R)-3-methyl-2-(3,3,3-trifluoropropanoylamino)butanoic acid. One direction is to study the effects of (2R)-3-methyl-2-(3,3,3-trifluoropropanoylamino)butanoic acid on different types of glutamate transporters. Another direction is to study the effects of (2R)-3-methyl-2-(3,3,3-trifluoropropanoylamino)butanoic acid on different brain regions and cell types. Additionally, future research could focus on developing more selective inhibitors of glutamate transporters, which could be used to study the role of these transporters in different physiological and pathological conditions.
Synthesemethoden
(2R)-3-methyl-2-(3,3,3-trifluoropropanoylamino)butanoic acid can be synthesized using a multi-step process. The first step involves the reaction of 3,3,3-trifluoropropanoic anhydride with (S)-3-methyl-2-butanol to form (S)-3-methyl-2-(3,3,3-trifluoropropanoyloxy)butanol. The second step involves the reaction of (S)-3-methyl-2-(3,3,3-trifluoropropanoyloxy)butanol with ammonia to form (S)-3-methyl-2-(3,3,3-trifluoropropanoylamino)butanol. The final step involves the resolution of (S)-3-methyl-2-(3,3,3-trifluoropropanoylamino)butanol to form (2R)-3-methyl-2-(3,3,3-trifluoropropanoylamino)butanoic acid.
Wissenschaftliche Forschungsanwendungen
(2R)-3-methyl-2-(3,3,3-trifluoropropanoylamino)butanoic acid has been widely used in scientific research to understand the role of glutamate transporters in the nervous system. Glutamate transporters are responsible for the removal of glutamate from the synaptic cleft, which is important for maintaining the proper functioning of the nervous system. (2R)-3-methyl-2-(3,3,3-trifluoropropanoylamino)butanoic acid inhibits the activity of glutamate transporters, which can lead to an accumulation of glutamate in the synaptic cleft. This can be used to study the effects of glutamate on synaptic transmission and plasticity.
Eigenschaften
IUPAC Name |
(2R)-3-methyl-2-(3,3,3-trifluoropropanoylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3/c1-4(2)6(7(14)15)12-5(13)3-8(9,10)11/h4,6H,3H2,1-2H3,(H,12,13)(H,14,15)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCUCPKSCINVSO-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-methyl-2-(3,3,3-trifluoropropanoylamino)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Fluorophenyl)propyl]imidazole](/img/structure/B7536696.png)

![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7536702.png)
![3-[4-amino-5-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7536713.png)
![N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7536717.png)
![3-[(4-Methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7536720.png)
![(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7536731.png)
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-4-carboxylate](/img/structure/B7536735.png)

![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide](/img/structure/B7536756.png)
![3-Methyl-5-[[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7536757.png)
![N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide](/img/structure/B7536765.png)
